molecular formula C15H15N3O5 B2747880 (2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycine CAS No. 2103656-92-2

(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycine

Katalognummer B2747880
CAS-Nummer: 2103656-92-2
Molekulargewicht: 317.301
InChI-Schlüssel: APXBGFJKKWENNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycine” is a derivative of 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione . It is a solid substance stored under inert atmosphere at room temperature .


Synthesis Analysis

A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives were designed and synthesized as cereblon (CRBN) modulators . The selected compound 10a showed potent antiproliferative activity against NCI-H929 and U239 cell lines .


Molecular Structure Analysis

The molecular structure of the compound is represented by the InChI code: 1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18) . The molecular weight of the compound is 274.23 .


Physical And Chemical Properties Analysis

The compound is a solid substance stored under inert atmosphere at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanistic Insights

  • Asymmetric Synthesis : The compound has been synthesized through a series of reactions including aldol addition, cyclization, rearrangement, and conjugate addition, yielding products with moderate to good yields and diastereoselectivity (Li et al., 2015).
  • Synthetic Challenges : The compound's synthesis involves multiple steps and is realized through Ni(II) complexes, indicating its complexity and the challenge in its preparation (Li et al., 2015).

Pharmacological Potential

  • Immunosuppressive Activity : Derivatives of this compound have shown enhanced ability to reduce pro-inflammatory cytokines compared to other drugs, suggesting its potential in immunosuppressive therapy (Barbieri et al., 2017).
  • Glycine Transporter 1 Inhibition : Derivatives have been developed as GlyT1 inhibitors, indicating a role in the regulation of glycine transporter activity, with potential implications in schizophrenia treatment (Liu et al., 2015).

Biological and Chemical Properties

  • Glycine Metabolism : Glycine, a component of this compound, plays a crucial role in various metabolic pathways and has implications for health and nutrition, including in the treatment of metabolic disorders (Wang et al., 2013).
  • Antimicrobial Activity : Derivatives have shown promising antimicrobial activities, indicating potential use in the development of new antimicrobial agents (Bedair et al., 2006).

Novel Applications

  • Fluorescent Probe Development : The compound has been utilized in the synthesis of a fluorescent probe for the detection of hydrogen sulfide in living cells, indicating its potential in biological imaging and diagnostics (Liu et al., 2020).

Wirkmechanismus

The compound is a modulator of cereblon (CRBN), a protein that has been implicated in various biological processes . The compound can increase apoptotic events, arrest the NCI-H929 cells at G0/G1 cell cycle, and induce the ubiquitination degradation of IKZF1 and IKZF3 proteins by CRL4 CRBN .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c19-12-5-4-11(14(22)17-12)18-7-9-8(15(18)23)2-1-3-10(9)16-6-13(20)21/h1-3,11,16H,4-7H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXBGFJKKWENNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.